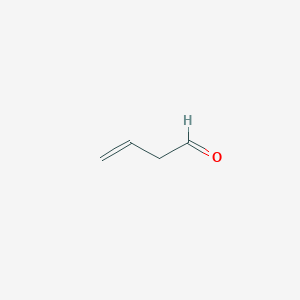
3-Butenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butenal, also known as this compound, is a useful research compound. Its molecular formula is C4H6O and its molecular weight is 70.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
1. Precursor for 1,3-Butadiene
3-Butenal serves as a crucial precursor for the synthesis of 1,3-butadiene, a key monomer used in the production of synthetic rubbers such as styrene-butadiene rubber (SBR) and acrylonitrile-butadiene rubber (NBR). These materials are extensively utilized in the automotive and manufacturing industries for tire production and other rubber products. The conversion process often involves enzymatic reactions that utilize renewable resources, aligning with sustainable practices in chemical manufacturing .
2. Production of Vinyl Alcohol
Another significant application of this compound is its conversion to vinylethanol (3-buten-1-ol). This transformation can be facilitated through enzymatic processes involving aldehyde dehydrogenases, which convert this compound into vinylethanol, further extending its utility in organic synthesis. Vinylethanol itself is valuable in producing various polymers and copolymers .
Biotechnological Processes
1. Enzymatic Production Methods
Recent advancements have demonstrated the potential of using biotechnological methods for the production of this compound from renewable raw materials. For instance, specific microorganisms can be employed to convert carbohydrates into this compound through tailored enzymatic pathways. This approach not only enhances yield but also promotes sustainability by utilizing biomass as a feedstock .
2. Environmental Applications
This compound has also been studied for its potential role in environmental applications, particularly in the context of air quality management. Its reactions with atmospheric constituents can lead to the formation of secondary organic aerosols, which are significant for understanding climate change and pollution dynamics .
Case Study 1: Enzymatic Synthesis of this compound
A study investigated the use of specific enzymes from microorganisms to synthesize this compound from renewable substrates. The research highlighted the efficiency of using acetyl-CoA as a substrate, where enzymes such as aldehyde dehydrogenases were employed to facilitate the conversion process. This method showcased a promising alternative to traditional petrochemical routes, reducing reliance on fossil fuels and minimizing environmental impact .
Case Study 2: Application in Rubber Manufacturing
In another case study, the application of this compound-derived 1,3-butadiene in rubber manufacturing was analyzed. The study focused on the mechanical properties of rubber compounds synthesized using this biobased monomer compared to conventional methods. Results indicated that rubbers produced from biobased sources exhibited comparable or superior performance characteristics, highlighting the viability of integrating this compound into industrial processes .
Propiedades
Número CAS |
7319-38-2 |
|---|---|
Fórmula molecular |
C4H6O |
Peso molecular |
70.09 g/mol |
Nombre IUPAC |
but-3-enal |
InChI |
InChI=1S/C4H6O/c1-2-3-4-5/h2,4H,1,3H2 |
Clave InChI |
IWJMQXOBCQTQCF-UHFFFAOYSA-N |
SMILES |
C=CCC=O |
SMILES canónico |
C=CCC=O |
Key on ui other cas no. |
7319-38-2 |
Sinónimos |
Vinylacetaldehyde; But-3-enal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















